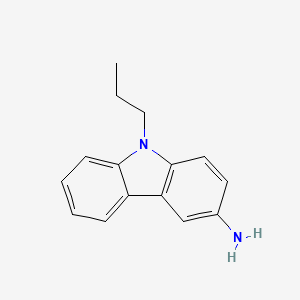
9-Propyl-9h-carbazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Propyl-9h-carbazol-3-amine is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their photochemical stability, thermal stability, and good hole-transporting abilities. These properties make them valuable in various scientific and industrial applications, including optoelectronics and organic semiconductors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Propyl-9h-carbazol-3-amine typically involves the functionalization of the carbazole core. One common method is the alkylation of carbazole at the nitrogen atom followed by amination at the 3-position. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods: Industrial production methods for carbazole derivatives, including this compound, often involve large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The processes are optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 9-Propyl-9h-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-3-carboxylic acid, while reduction can yield 9-propyl-9h-carbazole .
Scientific Research Applications
9-Propyl-9h-carbazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photochemical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which 9-Propyl-9h-carbazol-3-amine exerts its effects involves its interaction with molecular targets and pathways. For instance, in optoelectronic applications, the compound’s ability to transport holes (positive charge carriers) is crucial. This is facilitated by the conjugated π-electron system of the carbazole core, which allows for efficient charge transport .
Comparison with Similar Compounds
- 9-Ethyl-9h-carbazol-3-amine
- 9-Methyl-9h-carbazol-3-amine
- 9-Butyl-9h-carbazol-3-amine
Comparison: 9-Propyl-9h-carbazol-3-amine is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. For example, the propyl group provides a balance between solubility and stability, making it suitable for various applications compared to its shorter (methyl, ethyl) or longer (butyl) alkyl chain counterparts .
Properties
CAS No. |
51560-53-3 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
9-propylcarbazol-3-amine |
InChI |
InChI=1S/C15H16N2/c1-2-9-17-14-6-4-3-5-12(14)13-10-11(16)7-8-15(13)17/h3-8,10H,2,9,16H2,1H3 |
InChI Key |
QCRRYSJADIODGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)
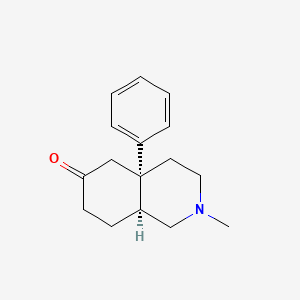
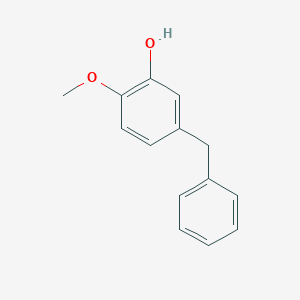


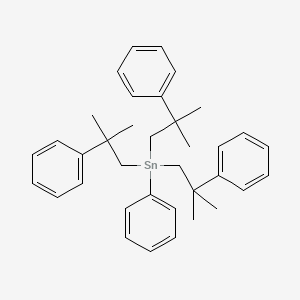
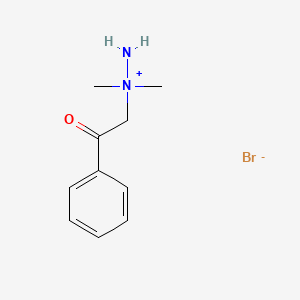
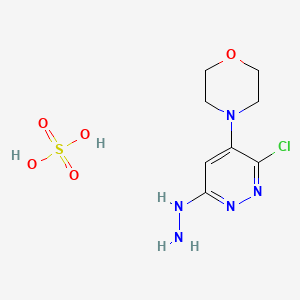

![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
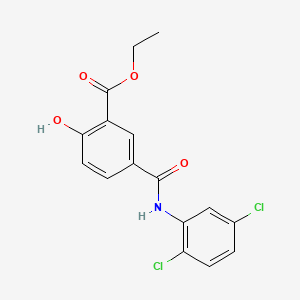
![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)

